REACTION_CXSMILES
|
C[O-].[Na+].[N:4]([N:6]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)S(C1C=CC(C)=CC=1)(=O)=O)=O>COC(C)(C)C>[C:18]1([CH:17]=[N+:6]=[N-:4])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
966 mg
|
Type
|
reactant
|
Smiles
|
N(=O)N(S(=O)(=O)C1=CC=C(C=C1)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 15-30 minutes
|
Duration
|
22.5 (± 7.5) min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with water (3×12 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The etheral solution of phenyldiazomethane was dried over sodium sulphate for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |